molecular formula C18H17ClN2O2S B3684776 2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE

2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B3684776
M. Wt: 360.9 g/mol
InChI Key: JNMXAAJYAJQSDQ-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenoxy group attached to an acetamide backbone, which is further linked to a 3-cyano-substituted 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl moiety. The cyclohepta[b]thiophen core, a seven-membered sulfur-containing heterocycle, distinguishes it from smaller-ring analogs (e.g., cyclohexane or thiazole derivatives).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-12-6-8-13(9-7-12)23-11-17(22)21-18-15(10-20)14-4-2-1-3-5-16(14)24-18/h6-9H,1-5,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXAAJYAJQSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Properties

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
2-(4-Chlorophenoxy)-N~1~-(3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Yl)Acetamide CₙHₘClN₂O₂S* ~350–370* 4-Chlorophenoxy, cyclohepta[b]thiophen, cyano Hypothesized enzyme/receptor modulation (inferred from analogs)
2-Chloro-N-(3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Yl)Acetamide C₁₂H₁₃ClN₂OS 268.76 Chloro, cyclohepta[b]thiophen, cyano Unspecified (structural analog with reduced lipophilicity)
N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-2-(2-Fluorophenoxy)Acetamide C₂₁H₁₉ClFN₂O₂S 424.90 2-Fluorophenoxy, thiazole, 4-chlorophenyl Potential kinase inhibition (thiazole core)
2-(4-(4-Chlorophenoxy)Phenyl)Acetic Acid C₁₄H₁₁ClO₃ 262.69 4-Chlorophenoxy, acetic acid RAGE antagonist in Alzheimer’s research
2-((3-(4-Chlorophenyl)-8-Ethyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl)Thio)-N-(2,4-Dimethylphenyl)Acetamide C₂₄H₂₇ClN₄OS 454.02 Spiro triazaspiro, thioether Enzyme/receptor interaction (spirocyclic core)

Structural and Functional Insights

Cyano Group: The electron-withdrawing cyano substituent at the 3-position improves hydrogen-bonding capacity, a feature absent in chloro- or methyl-substituted analogs .

Substituent Effects: 4-Chlorophenoxy vs. Chloro: Replacing the chloro group (as in ) with 4-chlorophenoxy increases molecular weight and lipophilicity (logP ~3.5–4.0*), likely improving membrane permeability but reducing aqueous solubility.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields (85–90%) and shorter reaction times (15 minutes) compared to conventional reflux methods (6 hours, 83% yield) .

Biological Activity

2-(4-Chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a chlorophenoxy group and a tetrahydrocycloheptathiophene moiety, which contribute to its biological activity. The molecular formula of this compound is C12H13ClN2OS, with a molecular weight of approximately 240.75 g/mol.

Structural Characteristics

The compound can be described using its IUPAC name and various identifiers:

  • IUPAC Name : 2-chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
  • CAS Number : 315684-12-9
  • PubChem CID : 3568544

The structural representation highlights the functional groups that play crucial roles in its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These activities are primarily attributed to the following characteristics:

  • Lipophilicity : The presence of the chlorophenoxy group enhances the compound's ability to penetrate biological membranes.
  • Reactivity : The cyano and thiophene components contribute to its chemical reactivity, allowing for interactions with various biological targets.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related analogs:

Compound NameBiological ActivityReference
2-(4-Chlorophenoxy)-N~1~-(3-Cyano...Antimicrobial activity against various pathogens
N-(3-Cyano-thiophen-2-yl)acetamideCytotoxic effects in cancer cell lines
5-Methyl-N-(3-cyano-thiophen-2-yl)acetamideInhibition of specific enzyme pathways

Case Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. The chlorophenoxy group was identified as a critical factor enhancing these effects.
  • Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated that certain modifications to the thiophene ring could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
  • Enzyme Inhibition : Research has shown that some analogs can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Interaction with Receptors : Binding to specific cellular receptors may trigger downstream signaling pathways.
  • Enzyme Inhibition : Competitive inhibition of enzymes involved in critical metabolic processes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-chlorophenoxy)-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cyclohepta[b]thiophene core via cyclization of thiophene derivatives under acidic or catalytic conditions.
  • Step 2 : Introduction of the cyano group at the 3-position using nitriles or cyanating agents (e.g., CuCN or KCN).
  • Step 3 : Coupling the chlorophenoxy-acetamide moiety via nucleophilic substitution or amidation reactions .
    • Key considerations: Solvent selection (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and purification via column chromatography.

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic methods :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chlorophenoxy protons at ~6.8–7.2 ppm, cyclohepta-thiophene backbone signals).
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and nitrile (C≡N) absorption at ~2200–2250 cm1^{-1}.
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+ for C20_{20}H18_{18}ClN2_2O2_2S).
    • X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What solubility and stability properties are critical for experimental design?

  • Solubility : Moderately soluble in DMSO or DMF (common for acetamide derivatives); limited solubility in water. Pre-dissolve in polar aprotic solvents for in vitro assays.
  • Stability :

  • Light-sensitive due to the thiophene and cyano groups; store in amber vials at –20°C.
  • Hydrolytically unstable under strong acidic/basic conditions; avoid aqueous media with extreme pH .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified substituents (e.g., replacing Cl with F)?

  • Methodological approach :

  • Use fluorophenoxy precursors in nucleophilic aromatic substitution (e.g., KF/CuI in DMSO at 120°C).
  • Monitor reaction progress via TLC/HPLC to minimize by-products (e.g., diaryl ethers).
    • Data-driven adjustments :
  • Vary catalyst loading (e.g., 5–20 mol% Pd for cross-coupling) and reaction time (12–48 hrs) to balance yield and purity.
  • Statistical tools like Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case example : If the compound shows potent enzyme inhibition in vitro but low efficacy in cell-based assays:

  • Hypothesis 1 : Poor membrane permeability due to high logP (>4). Validate via PAMPA assay.
  • Hypothesis 2 : Metabolic instability (e.g., cytochrome P450-mediated degradation). Test with liver microsomes and LC-MS metabolite profiling.
    • Solution : Introduce solubilizing groups (e.g., PEG chains) or modify the cyclohepta-thiophene scaffold to enhance bioavailability .

Q. How can computational methods guide the analysis of structure-activity relationships (SAR)?

  • Molecular docking : Predict binding interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on the chlorophenoxy moiety’s role in hydrophobic pocket binding.
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents with IC50_{50} values from enzymatic assays.
  • Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning) .

Q. What experimental designs are recommended for studying metabolic pathways in vivo?

  • Step 1 : Administer 14C^{14}C-labeled compound to model organisms (e.g., rodents) to track metabolite distribution.
  • Step 2 : Collect plasma, urine, and fecal samples at timed intervals. Extract metabolites using SPE cartridges.
  • Step 3 : Identify metabolites via LC-HRMS/MS and compare with synthetic standards (e.g., hydroxylated or glucuronidated derivatives).
  • Key parameters : Dose proportionality, saturation kinetics, and enzyme induction effects .

Methodological Tables

Table 1 : Common Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisKey Reaction Conditions
3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiopheneCore scaffoldCyclization (H2_2SO4_4, 80°C)
4-Chlorophenoxyacetyl chlorideElectrophile for amidationThionyl chloride (reflux, 2 hrs)
N-protected amine derivativesPrevent unwanted side reactionsBoc anhydride, DCM, RT

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalDiagnostic Value
1H^1H-NMRδ 2.5–3.0 (m, 4H, cyclohepta CH2_2)Confirms cyclohepta ring saturation
HRMS[M+H]+ = 389.0821Validates molecular formula (C20_{20}H18_{18}ClN2_2O2_2S)
IR2245 cm1^{-1} (C≡N)Indicates intact cyano group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROPHENOXY)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE

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